4-Fluorobenzotrifluoride
Overview
Description
4-Fluorobenzotrifluoride is a halogenated benzotrifluoride derivative1. It is a clear colorless to light yellow liquid2.
Synthesis Analysis
4-Fluorobenzotrifluoride has been used in the synthesis of 2,2’-bis (trifluoromethylphenoxy)biphenyl via nucleophilic aromatic substitution reaction with 2,2’-biphenol, (S)-fluoxetine, potent inhibitor of neuronal serotonin-uptake and 1-aryloxy-2-substituted aminomethyltetrahydronaphthalene derivatives34.
Molecular Structure Analysis
The molecular formula of 4-Fluorobenzotrifluoride is C7H4F45. The InChIKey is UNNNAIWPDLRVRN-UHFFFAOYSA-N5. The Canonical SMILES is C1=CC(=CC=C1C(F)(F)F)F5.
Chemical Reactions Analysis
4-Fluorobenzotrifluoride undergoes a nucleophilic aromatic substitution reaction with 2,2’-biphenol, (S)-fluoxetine, potent inhibitor of neuronal serotonin-uptake and 1-aryloxy-2-substituted aminomethyltetrahydronaphthalene derivatives42.
Physical And Chemical Properties Analysis
4-Fluorobenzotrifluoride has a molecular weight of 164.10 g/mol5. It is slightly soluble in water7. The density is 1.293g/mL at 25°C (lit.)7.
Scientific Research Applications
1. Chemical Analysis and Spectroscopy
4-Fluorobenzotrifluoride is studied for its spin–spin coupling constants between side-chain and ring fluorine nuclei, which are crucial in nuclear magnetic resonance (NMR) spectroscopy. This analysis helps understand the coupling mechanisms in such compounds, contributing to the field of chemical analysis and molecular structure determination (Schaefer et al., 1979).
2. Synthesis of Novel Compounds
The compound plays a role in the synthetic process of novel herbicides like Beflubutamid. Its derivatives are used in various steps of chemical synthesis, showcasing its utility in the development of agricultural chemicals (Chen Huan-you, 2012).
3. Optical and Electronic Material Development
4-Fluorobenzotrifluoride derivatives are used in studying the optical absorption behavior and spectral shifts of fluorinated liquid crystals. This research is significant for the development of materials with specific optical properties, useful in electronic displays and other optical devices (Praveen & Ojha, 2014).
4. Electrochemistry
The compound is involved in the study of electrochemical properties of various ionic liquids, providing insights into the production of fluorocarbons and understanding the reactions at electrodes. This research has implications in energy storage and electrochemical devices (Li Xiao & K. Johnson, 2003).
5. Study of Molecular Interactions
Research on 4-Fluorobenzotrifluoride contributes to understanding the rotational dynamics and structure retrieval of molecules, which is vital in fields like material science and molecular physics. Ultrafast electron diffraction studies of this compound help in deciphering complex molecular interactions (Wilkin et al., 2022).
Safety And Hazards
4-Fluorobenzotrifluoride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation8.
Future Directions
There is a growing interest in the ability to screen many natural and engineered microbes against large numbers of fluorinated compounds simultaneously6. This could lead to new discoveries in the defluorination capacity of microbes and their enzymes6.
Please note that this information is based on the available resources and might not include all the aspects of 4-Fluorobenzotrifluoride.
properties
IUPAC Name |
1-fluoro-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNNAIWPDLRVRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059951 | |
Record name | 4-Fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzotrifluoride | |
CAS RN |
402-44-8 | |
Record name | 4-Fluorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-fluoro-4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzotrifluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-fluoro-4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α,4-tetrafluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.